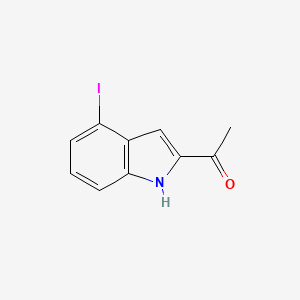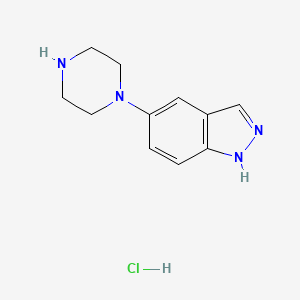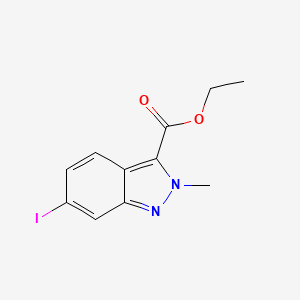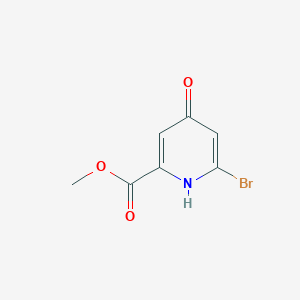![molecular formula C7H8N2O2S B13671502 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and thiazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid typically involves the following steps:
Formation of Pyrazole Intermediate: Starting from commercially available pyrazoles, the intermediate pyrazole-5-aldehydes are synthesized through regioselective functionalization.
Cyclization: The pyrazole intermediate undergoes cyclization with a thioamide to form the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or thiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazine derivatives.
Substitution: Various substituted pyrazolo-thiazine derivatives.
Aplicaciones Científicas De Investigación
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine carboxylates
Uniqueness
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid is unique due to the presence of both pyrazole and thiazine rings, which confer distinct chemical reactivity and biological activity compared to its analogs. This structural uniqueness makes it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C7H8N2O2S |
|---|---|
Peso molecular |
184.22 g/mol |
Nombre IUPAC |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2S/c10-7(11)5-3-8-9-1-2-12-4-6(5)9/h3H,1-2,4H2,(H,10,11) |
Clave InChI |
CMGPJDLJMLOTNX-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC2=C(C=NN21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)







![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)




